molecular formula C41H73N17O10S2 B550022 Conopressin S CAS No. 111317-90-9

Conopressin S

Cat. No.: B550022
CAS No.: 111317-90-9
M. Wt: 1028.3 g/mol
InChI Key: VXIFAUSRCYILTD-FMWAODGFSA-N
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Description

Conopressin S, also known as Con-S, is a peptide found in the venom of snails of the genus Conus . It has an amino acid sequence of Cys-Ile-Ile-Arg-Asn-Cys-Pro-Lys-Gly-NH2 with a disulfide bridge between the 1st and 6th positions . It shows high affinity with the vasopressin V1b receptor (AVPR1B), with a Ki of 8.3 nM .


Synthesis Analysis

The synthesis of this compound involves chemical methods and the use of small peptide fragments obtained by digestion with trypsin . The amidated and acid C-terminal analogues of this compound have been synthesized for further pharmacological characterization .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its amino acid sequence and the disulfide bridge. The empirical formula is C41H73N15O10S2 and the molecular weight is 1000.24 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by its amino acid sequence and structure. It has a molecular weight of 1000.24 and an empirical formula of C41H73N15O10S2 .

Scientific Research Applications

Conopressin-T and Its Receptor Antagonism

Conopressin-T, a peptide from Conus tulipa venom, is closely related to conopressin S. It has been identified as an antagonist at the human V1a receptor, a part of the vasopressin-like peptide family. This discovery highlights its potential in designing novel ligands with enhanced affinity for the V1a receptor, contributing to our understanding of receptor-ligand interactions in this peptide family (Dutertre et al., 2008).

Role in Mollusc Reproduction

In a study on the hermaphroditic land snail Theba pisana, two conopressin gene transcripts were found, suggesting a role in mollusc reproduction. The presence of conopressin in reproductive tissues implies its involvement in processes like 'love' dart synthesis or dart injection during mating. This research provides insights into the evolutionary adaptations of hermaphrodites in producing offspring (Stewart et al., 2016).

Effects on Kidney Function

Studies on the effects of this compound analogs in rats revealed their influence on water and ion transport in the kidney. These findings help in understanding the biological roles of this compound-related peptides in vertebrates and contribute to the broader knowledge of vasopressin family peptides (Kutina et al., 2012).

Properties

IUPAC Name

(2S)-1-[(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-13,16-bis[(2S)-butan-2-yl]-10-[3-(diaminomethylideneamino)propyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H73N17O10S2/c1-5-20(3)30-37(66)53-24(11-8-14-50-41(47)48)34(63)54-25(16-28(43)59)35(64)55-26(19-70-69-18-22(42)32(61)56-31(21(4)6-2)38(67)57-30)39(68)58-15-9-12-27(58)36(65)52-23(10-7-13-49-40(45)46)33(62)51-17-29(44)60/h20-27,30-31H,5-19,42H2,1-4H3,(H2,43,59)(H2,44,60)(H,51,62)(H,52,65)(H,53,66)(H,54,63)(H,55,64)(H,56,61)(H,57,67)(H4,45,46,49)(H4,47,48,50)/t20-,21-,22-,23-,24-,25-,26-,27-,30?,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXIFAUSRCYILTD-FMWAODGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N1)N)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCCN=C(N)N)C(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)NC(C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCCN=C(N)N)[C@@H](C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H73N17O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1028.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111317-90-9
Record name Conopressin S
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111317909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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